(4-Morpholinofuran-2-yl)boronic acid
Description
Properties
Molecular Formula |
C8H12BNO4 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(4-morpholin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO4/c11-9(12)8-5-7(6-14-8)10-1-3-13-4-2-10/h5-6,11-12H,1-4H2 |
InChI Key |
OPDMLFUGGRGRLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCOCC2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of (4-Morpholinofuran-2-yl)boronic Acid: A Strategic Guide
Topic: Structure Elucidation and Stabilization Protocols for (4-Morpholinofuran-2-yl)boronic Acid Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist (Structural Chemistry)
Executive Summary
The structural characterization of (4-Morpholinofuran-2-yl)boronic acid presents a distinct challenge in medicinal chemistry.[1][2] Unlike stable aryl boronic acids, this molecule combines an electron-rich heteroaromatic core (furan) with a basic amine (morpholine) and a Lewis-acidic center (boronic acid).[1][2] This "push-pull" electronic environment renders the compound highly susceptible to protodeboronation and oxidative degradation.[1][2]
This guide moves beyond standard spectral lists to provide a causality-driven elucidation workflow . It prioritizes in situ analysis and derivatization strategies required to validate this transient structure, ensuring that what you characterize is the target molecule, not its decomposition product (3-morpholinofuran) or its boroxine trimer.
Part 1: The Stability Paradox & Handling Protocols
Before attempting elucidation, one must acknowledge the thermodynamic instability of 2-heterocyclic boronic acids. The C2-position of furan is prone to electrophilic attack; the presence of a boronic acid (a leaving group) and a morpholine donor at C4 accelerates hydrolysis.[1]
The "Schrödinger’s Boronic Acid" Problem
In solution, this molecule exists in a dynamic equilibrium between three states:
-
Free Boronic Acid (Monomer): The active species.[2]
-
Boroxine (Trimer): The dehydrated cyclic anhydride (favored in non-polar solvents).[2]
-
Deboronated Species: The decomposition product (irreversible).[2]
Critical Protocol: Solvent Selection
-
Avoid:
(Trace acidity catalyzes deboronation).[2] -
Recommended:
or with 1% .[1][2]-
Why?
shifts the equilibrium toward the monomeric acid (State 1) by hydrolyzing the boroxine, simplifying the NMR spectrum.
-
Part 2: Spectroscopic Elucidation Workflow
The "Smoking Gun": B NMR Spectroscopy
B NMR is the primary diagnostic tool to confirm the oxidation state and coordination environment of the boron atom.[3] It distinguishes the target acid from boroxines and oxidation byproducts (boric acid).Experimental Setup:
-
Reference:
(external, 0.0 ppm). -
Tube: Quartz (preferred) or borosilicate (acceptable if background subtraction is used).[1][2]
| Species | Expected | Diagnostic Feature |
| Target Boronic Acid ( | 26.0 – 31.0 | Broad singlet.[1][2] |
| Boroxine Trimer | 31.0 – 35.0 | Often overlaps, but typically downfield of the acid. |
| Boronate Ester (if derivatized) | 28.0 – 32.0 | Similar range, confirmed by |
| Trifluoroborate Salt ( | 2.0 – 5.0 | Sharp quartet ( |
| Boric Acid (Decomposition) | 19.0 – 20.0 | Sharp singlet.[2] Indicates sample death.[2] |
Analyst Note: If you observe a signal at 19-20 ppm, your sample has undergone oxidative deboronation.[2] Immediate repurification or fresh synthesis is required.[2]
H NMR Connectivity Analysis
The furan ring protons provide the geometric proof of the 2,4-substitution pattern.[1]
Predicted Chemical Shifts (
| Proton | Position | Multiplicity | Predicted Shift ( | Coupling ( | Structural Logic |
| H-5 | Furan C5 | Doublet (d) | 7.40 – 7.60 ppm | Deshielded by adjacent Oxygen; typical | |
| H-3 | Furan C3 | Doublet (d) | 6.80 – 7.10 ppm | Upfield relative to H-5 due to | |
| -B(OH) | Hydroxyls | Broad Singlet | 7.80 – 8.20 ppm | N/A | Highly concentration/solvent dependent.[1][2] Disappears with |
| Morph-O | Morpholine | Triplet (t) | 3.65 – 3.75 ppm | Characteristic ether protons.[1][2] | |
| Morph-N | Morpholine | Triplet (t) | 2.90 – 3.10 ppm | Nitrogen-adjacent protons.[1][2] |
Validation Check:
-
A 2,4-substitution pattern results in a meta-coupling (
Hz) between H3 and H5.[1][2] -
If you see two doublets with
Hz, you likely have the 2,5-isomer (wrong regioselectivity).
Mass Spectrometry (ESI-MS)
Boronic acids are notoriously difficult to ionize intact in ESI(+).[1][2] They often dehydrate or esterify with methanol in the source.[2]
-
Mode: Negative Mode ESI(-) is often superior for boronic acids.[1][2]
-
Positive Mode ESI(+): Feasible due to the morpholine nitrogen.[1][2]
Part 3: Visualization of the Elucidation Logic
The following diagram outlines the decision matrix for characterizing this unstable intermediate.
Caption: Figure 1. Analytical decision matrix for confirming the structure of labile heterocyclic boronic acids.
Part 4: Stabilization Strategy (The "Plan B")
If the free boronic acid proves too labile for isolation or storage, the guide recommends immediate conversion to a Potassium Trifluoroborate salt. This renders the boron center tetrahedral (
Protocol for Trifluoroborate Conversion:
-
Dissolve crude boronic acid in MeOH.[2]
-
Add 3.0 equivalents of
(saturated aqueous solution).[2] -
Stir vigorously for 1 hour.
-
Evaporate solvent; extract with Acetone (inorganic salts remain solid).[2]
-
Result: A stable, crystalline solid suitable for X-ray crystallography and long-term storage.[2]
References
-
Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks. Chem, 3(1), 31-55.[2]
-
EPA CompTox Dashboard. (2025). {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties (Analogous Structure Data). [1][2]
Sources
Methodological & Application
Application Note: Optimized Reaction Conditions for Palladium-Catalyzed Coupling of Aryl Halides
Abstract & Scope
This technical guide addresses the kinetic and thermodynamic challenges associated with coupling aryl halides, specifically focusing on the reactivity gap between aryl iodides/bromides and the more inert aryl chlorides. We provide optimized protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. The guide emphasizes ligand selection strategies to lower the activation energy of the oxidative addition step and prevent catalyst decomposition (Palladium black formation).
Mechanistic Foundations
To optimize yields, one must control the catalytic cycle.[1] The rate-determining step (RDS) shifts based on the substrate:
-
Aryl Iodides/Bromides: Oxidative addition is fast; Transmetalation is often the RDS.
-
Aryl Chlorides: The C-Cl bond strength (~95 kcal/mol) makes oxidative addition the RDS, requiring electron-rich, bulky ligands.
The Catalytic Cycle (Visualization)
The following diagram illustrates the general Pd(0)/Pd(II) cycle, highlighting the critical points for intervention.
Figure 1: General catalytic cycle. For aryl chlorides, the Pd(0) → Oxidative Addition step requires electron-rich ligands (e.g., SPhos, XPhos) to increase electron density at the metal center.
Critical Parameter Optimization
Ligand Selection Matrix
The ligand dictates the steric and electronic environment of the catalyst.
| Substrate Class | Recommended Ligand Class | Specific Examples | Mechanistic Rationale |
| Aryl Iodides | Simple Phosphines | PPh₃, dppf | Oxidative addition is facile; high turnover requires stability. |
| Aryl Bromides | Bidentate / Steric | dppf, Xantphos | Balance between oxidative addition rate and reductive elimination. |
| Aryl Chlorides | Bulky, Electron-Rich | SPhos, XPhos, RuPhos | Bulky groups promote reductive elimination; electron-rich P facilitates oxidative addition. |
| Steric Hindrance | Dialkylbiaryl Phosphines | SPhos | "Flexible steric bulk" allows approach of crowded substrates. |
The Base & Solvent System[2]
-
Suzuki-Miyaura: Requires a base to activate the boronic acid to a boronate species (quaternary boron), which is the active transmetalating agent.
-
Standard: K₂CO₃ or K₃PO₄ (mild, tolerates functional groups).
-
Difficult: Cs₂CO₃ or Ba(OH)₂ in anhydrous dioxane/DMF.
-
-
Buchwald-Hartwig: Requires a strong base to deprotonate the amine and facilitate coordination to Pd.[2]
-
Standard: NaOtBu (Sodium tert-butoxide).
-
Base-Sensitive: Cs₂CO₃ or LHMDS.[2]
-
Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Target: Coupling of deactivated Aryl Chlorides with Boronic Acids.[3] System: Pd(OAc)₂ / SPhos / K₃PO₄.
Reagents:
-
Aryl Chloride (1.0 equiv)[4]
-
Boronic Acid (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (1 – 2 mol%)
-
SPhos (2 – 4 mol%) (Ligand:Pd ratio of 2:1 is critical)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Chloride, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen causes homocoupling and catalyst death.
-
Solvent Addition: Syringe in the degassed solvent mixture.
-
Reaction: Heat the block to 80–100 °C. Monitor via LCMS or TLC.
-
Note: The solution should turn from reddish-brown to black/dark amber. Immediate precipitation of "Palladium Black" suggests ligand oxidation or insufficient ligand loading.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination
Target: Amination of Aryl Bromides/Chlorides.[1][5][6][7][8] System: Pd₂dba₃ / XPhos / NaOtBu.
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
Amine (1.2 equiv)
-
Pd₂dba₃ (1 – 2 mol%) (Provides Pd(0) source directly)
-
XPhos or RuPhos (2 – 4 mol%)
-
NaOtBu (1.4 equiv) (Must be stored in a glovebox or desiccator)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): Stir Pd₂dba₃ and Ligand in the solvent at 60 °C for 5 mins under Argon to generate the active catalytic species (L-Pd-0).
-
Substrate Addition: Add the Aryl Halide, Amine, and Base to the reaction vessel under positive Argon pressure.
-
Reaction: Heat to 100 °C for 12–24 hours.
-
Quench: Dilute with diethyl ether (precipitates inorganic salts). Filter and concentrate.
Troubleshooting & Reaction Monitoring
The following logic flow assists in diagnosing reaction failures.
Figure 2: Diagnostic workflow for common coupling failures. "Dehalogenation" is a common side reaction where the Pd-hydride species forms, often due to beta-hydride elimination from solvents or impurities.[9]
References
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Cross-Coupling Reactions Guide. JMCCT. [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
High-Efficiency Enzymatic C-C Couplings and Inhibitor Profiling
Topic: Enzymatic Reactions Involving Boronic Acids: Biocatalysis & Inhibitor Kinetics Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Abstract
Boronic acids occupy a unique duality in modern biochemistry: they serve as versatile nucleophiles in bio-orthogonal C-C bond formation (Suzuki-Miyaura coupling) and as potent, covalent "warheads" in drug design (transition-state analogs). This application note provides rigorous, field-proven protocols for two distinct workflows: (1) Engineering Artificial Metalloenzymes (ArMs) for aqueous Suzuki-Miyaura coupling , and (2) Kinetic Profiling of Slow-Binding Boronic Acid Inhibitors . These protocols address the specific challenges of aqueous organometallic chemistry and complex binding kinetics.
Module 1: Biocatalytic Suzuki-Miyaura Cross-Coupling
Context: Traditional Suzuki coupling requires organic solvents and toxic ligands. By embedding palladium complexes within protein scaffolds (Artificial Metalloenzymes or ArMs), researchers can perform these reactions in water at mild temperatures, unlocking new chemical space for DNA-encoded libraries and protein labeling.
Mechanistic Principle
The reaction relies on a palladium cofactor anchored within a protein host (e.g., Streptavidin, BSA, or evolved Cytochrome P450 variants). The protein environment imparts second-coordination sphere selectivity , potentially favoring specific regio- or stereoisomers that are difficult to access with small-molecule catalysts.
Key Challenges:
-
Hydrolysis: Boronic acids can deborylate in water before coupling.
-
Catalyst Poisoning: Thiol-containing amino acids (Cysteine) can deactivate Pd species.
-
Substrate Access: The hydrophobic pocket must accommodate the organic substrates.
Protocol: Screening Artificial Metalloenzymes (ArMs)
Objective: Identify a Pd-protein hybrid capable of coupling phenylboronic acid derivatives with aryl halides in aqueous buffer.
Materials
-
Protein Scaffold: Streptavidin (Sav) variants (WT, S112A) or Bovine Serum Albumin (BSA).
-
Cofactor: Biotinylated Pd-NHC complex (for Sav) or Pd(OAc)₂ (for non-specific anchoring).
-
Substrates: 4-Iodo-benzoic acid (Aryl Halide), Phenylboronic acid (Boronic Acid).
-
Buffer: 100 mM MOPS, pH 7.5 (Phosphate buffers may interfere with Pd).
-
Internal Standard: Caffeine or 1,3,5-trimethoxybenzene.
Step-by-Step Workflow
Step 1: Cofactor Reconstitution (The "Loading" Phase)
-
Prepare a 200 µM stock of the protein scaffold in MOPS buffer.
-
Add the Pd-cofactor (dissolved in DMSO) to the protein solution.
-
Ratio: Maintain a 1:1 to 1:4 (Protein:Metal) ratio depending on binding sites.
-
Incubation: Incubate at 4°C for 1 hour to ensure quantitative loading.
-
Critical Check: If using biotin-streptavidin, quenching free biotin sites is unnecessary due to the high affinity (
M).
-
Step 2: Reaction Assembly
-
In a glass HPLC vial, combine:
-
450 µL Loaded ArM solution (Final [Pd] = 1–5 mol%).
-
Substrate A (Aryl Halide): 10 mM final concentration (from 500 mM DMSO stock).
-
Substrate B (Boronic Acid): 15 mM final concentration (1.5 equiv).
-
-
Base Addition: Add K₂CO₃ or Cs₂CO₃ (Final conc. 50 mM).
-
Note: Boronic acids require activation to the boronate species
to undergo transmetalation.
-
Step 3: Incubation & Workup
-
Seal vials and incubate at 37°C–45°C with shaking (200 rpm) for 18–24 hours.
-
Quenching: Add 500 µL Ethyl Acetate containing 1% Acetic Acid (to protonate products and stop enzymatic activity).
-
Extraction: Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to separate phases.
-
Analysis: Analyze the organic phase via HPLC-UV or LC-MS.
Data Visualization: The Catalytic Cycle
The following diagram illustrates the hybrid mechanism where the protein scaffold influences the transition state.
Caption: Catalytic cycle of Artificial Metalloenzyme (ArM) mediated Suzuki-Miyaura coupling. The protein scaffold stabilizes the Pd(II) intermediates, influencing selectivity.
Module 2: Kinetic Profiling of Boronic Acid Inhibitors
Context: Boronic acids (e.g., Bortezomib, Vaborbactam) are transition-state analogs that inhibit serine proteases and
Mechanistic Principle
Boronic acids act as reversible covalent inhibitors.[1] The boron atom is attacked by the active site serine nucleophile, forming a tetrahedral adduct that mimics the high-energy transition state of peptide hydrolysis.
Mechanism:
- : Initial collision complex (rapid equilibrium).
- : Stable covalent adduct (slow isomerization).
Protocol: Determination of , , and Residence Time
Objective: Accurately measure the kinetic parameters of a boronic acid inhibitor against a target protease (e.g., Thrombin or KPC-2
Materials
-
Enzyme: Target Serine Protease (purified, active site titrated).
-
Substrate: Chromogenic/Fluorogenic substrate (e.g., Nitrocefin for
-lactamase, AMC-peptide for proteasome). -
Inhibitor: Boronic acid derivative (dissolved in DMSO).
-
Instrument: Plate reader capable of kinetic mode (reading every 30–60 seconds).
Step-by-Step Workflow
Step 1: Linearity Check
-
Run a "No Inhibitor" control to ensure the substrate conversion is linear over the assay duration (substrate depletion < 10%).
Step 2: Progress Curve Analysis (The "Jump Dilution" or Direct Method)
-
Prepare a 96-well plate.
-
Add Enzyme to all wells (final conc. e.g., 1 nM).
-
Add Inhibitor at varying concentrations (0, 0.5x, 1x, 2x, 5x, 10x estimated
). -
Initiate: Rapidly add Substrate (at
to compete effectively). -
Monitor: Immediately start measuring absorbance/fluorescence every 30 seconds for 60 minutes.
Step 3: Data Processing
-
Observation: You will observe "curved" product generation lines. The rate decreases over time as the slow covalent bond forms.
-
Fitting: Fit each individual curve to the integrated rate equation for slow-binding inhibition:
- : Initial velocity.
- : Steady-state velocity.
-
: Apparent first-order rate constant for the transition from
to .
Step 4: Secondary Plot
-
Plot
vs. [Inhibitor]. -
If the relationship is linear:
-
Calculate Residence Time:
.-
Significance: For boronic acids, a long residence time (low
) often correlates better with in vivo efficacy than .
-
Data Visualization: Slow-Binding Kinetics
This diagram depicts the two-step binding mechanism characteristic of boronic acid drugs.
Caption: Two-step inhibition mechanism. Boronic acids rapidly form a non-covalent complex (EI) before slowly forming the stable, covalent tetrahedral adduct (EI).*
Summary of Key Parameters
| Parameter | Biocatalysis (Suzuki) | Inhibition (Drug Discovery) |
| Role of Boron | Substrate (Nucleophile) | Warhead (Electrophile) |
| Key Intermediate | Pd-Transmetalation Complex | Tetrahedral Serine Adduct |
| Critical Optimization | pH (Boronate formation vs. Hydrolysis) | Residence Time ( |
| Solvent System | Aqueous Buffer + <10% DMSO | Physiological Buffer |
| Primary Output | % Conversion / Yield |
References
-
Directed Evolution of Artificial Metalloenzymes.
-
Source: Kan, S. B. J., Lewis, R. D., Chen, K., & Arnold, F. H. (2016). Directed evolution of cytochrome c for carbon–silicon bond formation.[2][3][4][5] Science.
- Relevance: Foundational work on evolving heme proteins for carbene insertion, establishing protocols for non-natural organometallic chemistry in proteins.
-
URL:[Link]
-
-
Artificial Metalloenzymes for Suzuki-Miyaura Coupling.
- Source: Chatterjee, A., & Ward, T. R. (2016). Recent Advances in the Directed Evolution of Artificial Metalloenzymes.
- Relevance: Details the use of Biotin-Streptavidin systems for cre
-
URL:[Link]
-
Mechanism of Boronic Acid Inhibition.
-
Kinetics of Slow-Binding Inhibitors.
- Source: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Methods of Biochemical Analysis.
- Relevance: The industry-standard guide for calculating residence time and slow-binding parameters.
-
URL:[Link]
-
Boronic Acid Beta-Lactamase Inhibitors (Vaborbactam). [9]
- Source: Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry.
- Relevance: Practical application of boronic acid kinetics in successful drug development.
-
URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Directed Evolution of Cytochrome c for Carbon–Silicon Bond Formation: Bringing Silicon to Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of cytochrome c for carbon–silicon bond formation: Bringing silicon to life | Science in the Classroom [scienceintheclassroom.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic properties of the binding of alpha-lytic protease to peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
side reactions of (4-Morpholinofuran-2-yl)boronic acid and how to avoid them
Technical Support Center: (4-Morpholinofuran-2-yl)boronic acid
Welcome to the technical support guide for (4-Morpholinofuran-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this electron-rich heteroaryl boronic acid. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to mitigate common side reactions and ensure the success of your synthetic campaigns.
(4-Morpholinofuran-2-yl)boronic acid is a valuable building block, enabling access to complex molecular architectures prevalent in medicinal chemistry and materials science.[1] However, its utility is often hampered by its inherent instability. The potent electron-donating nature of the morpholino substituent, combined with the furan ring, renders the carbon-boron bond highly susceptible to cleavage. This guide addresses the most prevalent side reactions and provides robust strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with (4-Morpholinofuran-2-yl)boronic acid is giving low to no yield of the desired product. What is the likely cause?
A1: The most probable cause is the decomposition of your boronic acid via protodeboronation.
Protodeboronation is a common undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-morpholinofuran as a byproduct.[2] This process is particularly rapid for electron-rich heteroaryl boronic acids like the one you are using, and it is often accelerated by the very conditions required for the Suzuki-Miyaura coupling (heat, base, and aqueous media).[3][4]
The electron-donating morpholino group increases the electron density on the furan ring, which weakens the C-B bond and makes it more susceptible to cleavage by a proton source, which can be water, alcohols, or even trace acidic/basic impurities.[5][6]
Sources
- 1. 4-Bromofuran-2-boronic acid [myskinrecipes.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing catalyst loading for (4-Morpholinofuran-2-yl)boronic acid reactions
Topic: Optimizing Catalyst Loading & Reaction Conditions Ticket ID: SUP-FUR-2026-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Critical Stability Alert: The "Electronic Trap"
Before optimizing catalyst loading, you must understand the inherent instability of your substrate. (4-Morpholinofuran-2-yl)boronic acid represents a "perfect storm" for protodeboronation (decomposition).
-
The Furan Core: 2-Heteroaryl boronic acids are notoriously unstable due to facile ipso-protonation at the C-B bond.
-
The Morpholine Substituent: Morpholine is a strong electron-donating group (EDG). By donating electron density into the furan ring, it increases the basicity of the carbon attached to the boron.
-
The Consequence: This substrate decomposes orders of magnitude faster than a standard phenylboronic acid.
The Golden Rule: Optimization is not about "pushing" the reaction; it is a kinetic race. You must make the cross-coupling rate (
Catalyst & Ligand Selection (The "Hardware")
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow for this substrate. By the time the active Pd(0) species is generated, your boronic acid may have already decomposed.
Recommended Catalyst Systems
| Catalyst Class | Specific Recommendation | Why it works for this substrate | Recommended Loading |
| Buchwald G4 Precatalysts | XPhos Pd G4 or RuPhos Pd G4 | Rapid Activation: Generates active Pd(0) immediately even at low temps. Bulky Ligand: Prevents coordination of the morpholine nitrogen to the Pd center. | 1.0 – 3.0 mol% |
| Pd-NHC Complexes | PEPPSI-IPr | High Stability: Extremely robust against oxidative addition; excellent for electron-rich heterocycles. | 0.5 – 2.0 mol% |
| Legacy Systems | Pd(OAc)2 + SPhos (1:2 ratio) | Cost-Effective: SPhos is excellent for heteroaryl couplings, but requires in situ reduction (slower start). | 2.0 – 5.0 mol% |
Optimization Matrix: Loading vs. Conditions
Do not simply increase catalyst loading to fix low yields. Use this matrix to balance loading with reaction parameters.
Variable 1: Base Selection
-
Avoid: Carbonates (
, ) in aqueous media if possible. The high pH accelerates protodeboronation. -
Preferred: Anhydrous
(slurry) or CsF in aprotic solvents.
Variable 2: Solvent System
-
Avoid: Methanol or Ethanol (Protic solvents facilitate proton transfer to the furan ring).
-
Preferred: 1,4-Dioxane or THF (anhydrous). If water is required for the base, keep it to a minimum (e.g., 10:1 ratio).
Loading Recommendations
| Reaction Scale | Catalyst Loading | Temperature | Time | Note |
| Screening ( < 50 mg) | 5.0 mol% | 40°C | 1-2 h | High loading ensures catalyst isn't the bottleneck during initial checks. |
| Optimization (100 mg - 1 g) | 1.0 - 2.0 mol% | 60°C | 2-4 h | Standard range for XPhos/RuPhos systems. |
| Scale-Up ( > 1 g) | 0.5 - 1.0 mol% | 60-80°C | 4-8 h | Requires strict oxygen exclusion to maintain catalyst life at low loading. |
Troubleshooting Guide (FAQ)
Q1: My starting material (boronic acid) is consumed rapidly, but the yield of the product is < 10%.
-
Diagnosis: Protodeboronation. The boronic acid is hydrolyzing to 4-morpholinofuran (or ring-opening) faster than the catalyst can couple it.
-
The Fix:
-
Switch to a G4 Precatalyst (XPhos Pd G4) to ensure immediate reaction onset.
-
Lower the reaction temperature (try 40°C instead of 80°C).
-
Add the boronic acid slowly (portion-wise) or via syringe pump to keep its standing concentration low relative to the catalyst.
-
Use anhydrous conditions with CsF as the base.
-
Q2: The reaction proceeds to 50% conversion and then stalls.
-
Diagnosis: Catalyst Deactivation. The morpholine nitrogen might be poisoning the catalyst, or the Pd is precipitating as Pd-black.
-
The Fix:
-
Increase Ligand:Pd ratio (e.g., 2:1 for phosphines) to protect the metal center.
-
Switch to Buchwald ligands (like RuPhos) which are bulky enough to prevent the morpholine nitrogen from binding to the Palladium.
-
Q3: I see a homocoupling dimer of the boronic acid.
-
Diagnosis: Oxidative Homocoupling. There is oxygen in your system.
-
The Fix:
-
Degas solvents thoroughly (sparging with Argon for 15 mins is better than sonication).
-
Ensure the reaction vessel is backfilled with inert gas.
-
Visualizing the Mechanism
Diagram 1: The Kinetic Race
This diagram illustrates the core conflict: You must favor the "Green Path" (Transmetallation) over the "Red Path" (Protodeboronation).
Caption: The "Kinetic Race": High catalyst activity is required to push the substrate toward Transmetallation before the morpholine-activated furan ring undergoes Protodeboronation.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing reaction failure based on the fate of the boronic acid starting material.
Recommended Experimental Protocol
Protocol: Rapid Coupling of Unstable Furan Boronic Acids Target Scale: 0.5 mmol
-
Preparation: Charge a reaction vial with the Aryl Halide (1.0 equiv), XPhos Pd G4 (2.0 mol%) , and
(2.0 equiv) . -
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x cycles).
-
Solvent: Add degassed 1,4-Dioxane (anhydrous, 0.2 M concentration) via syringe.
-
Substrate Addition:
-
Reaction: Heat to 60°C immediately. Monitor by LCMS at 30 min and 1 hour.
-
Workup: Filter through Celite to remove Pd residues (prevents post-reaction degradation) and concentrate.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society. [Link]
-
Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura Coupling Reactions." Chemical Science. [Link]
-
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition. [Link]
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Boron Chemistry Stabilization
Ticket ID: BOR-AQ-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Managing Boronic Acid Instability in Aqueous Media
Diagnostic Hub: Why is my reaction failing?
Before modifying your protocol, we must identify the specific degradation pathway. Boronic acids in aqueous media (essential for Suzuki-Miyaura coupling) are not static; they are in a constant state of equilibrium and decomposition.
The Decomposition Decision Matrix
Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic workflow for identifying boronic acid failure modes.
Technical Deep Dive: Protodeboronation
The Issue: Your boronic acid is replaced by a hydrogen atom (Ar-B(OH)₂
The Mechanism
Contrary to popular belief, "neutral" water is rarely the culprit. Protodeboronation is pH-dependent.[1][2][3][4] In the basic conditions required for Suzuki coupling, the reaction proceeds through the boronate anion [1].
-
Base Association:
-
Rate-Limiting Hydrolysis: The C-B bond breaks, protonating the ipso-carbon.
Critical Insight: Electron-Withdrawing Groups (EWGs) often accelerate this process in base. While EWGs make the C-B bond resistant to oxidation, they stabilize the transient carbanion character at the ipso-position during hydrolytic cleavage [2].
Substituent Stability Table
Use this table to predict the stability of your starting material in aqueous base (
| Substrate Class | Stability Risk | Mechanism Note | Recommended Action |
| Simple Phenyl | Low | Stable at pH < 13. | Standard conditions. |
| 2,6-Disubstituted | Critical | Steric relief drives C-B cleavage. | Use anhydrous conditions or MIDA boronates. |
| 2-Pyridyl / Heterocycles | Critical | Forms unstable zwitterionic intermediates. | Must use MIDA or Trifluoroborates. |
| Polyfluoro-aryl | High | EWGs stabilize the leaving group (Ar⁻). | Lower pH (use |
| Vinyl Boronic Acids | Moderate | Prone to polymerization/hydrolysis. | Use excess reagent (1.5 - 2.0 equiv). |
Protocol: The "Slow-Release" Strategy
The Solution: If your boronic acid decomposes faster than the Palladium catalyst can transfer it, you must throttle the concentration of the free boronic acid.
We achieve this using MIDA Boronates or Potassium Organotrifluoroborates . These are "masked" species that release the active boronic acid slowly via hydrolysis, keeping the standing concentration low (preventing decomposition) but sufficient for the catalyst [3].
Workflow Visualization: MIDA Slow Release
Figure 2: Kinetic competition between productive coupling and decomposition. MIDA ensures k1 < k2.
Experimental Protocol: Switching to MIDA Boronates
Applicability: Unstable 2-heterocyclic boronates or polyfluorinated aryls.
Reagents:
-
MIDA Boronate (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ + SPhos (or XPhos for chlorides)
-
Base:
(3.0 equiv) — Crucial: Do not use strong hydroxides. -
Solvent: THF:Water (10:1)
Step-by-Step:
-
Solvent Degassing: Sparge the THF and Water separately with Argon for 15 minutes. Oxygen promotes homocoupling, which wastes your limited "released" boronic acid.
-
Assembly: Combine MIDA boronate, Aryl Halide, and Base in the reaction vial.
-
Catalyst Addition: Add the Pd source and Ligand last.[5]
-
Temperature: Heat to 60°C.
-
Why? MIDA hydrolysis is temperature-dependent. At RT, release is often too slow. At 60°C, the rate of hydrolysis matches the rate of transmetallation for most Pd-SPhos systems [4].
-
-
Monitoring: If starting material remains but MIDA is consumed, your release rate was too fast. Lower the water ratio to 20:1 to slow the hydrolysis.
Protocol: Optimizing Standard Boronic Acids (No MIDA)
If you cannot source the MIDA ester and must use the unstable boronic acid, use the Fractional Addition Method .
Concept: Manually simulate a "slow release" by keeping the pH or the boronate concentration low.
The "Drip-Feed" Protocol
Target: 2,6-difluorophenylboronic acid (highly unstable).
-
Dissolution: Dissolve the Aryl Halide and Catalyst in the organic solvent (e.g., Dioxane).
-
Base Preparation: Prepare a saturated aqueous solution of
. -
Boronic Acid Preparation: Dissolve the boronic acid in a separate vial of Dioxane.
-
Execution:
-
Heat the Aryl Halide/Catalyst mixture to reaction temperature.
-
Simultaneously add the Boronic Acid solution and the Aqueous Base dropwise over 1 hour using a syringe pump.
-
-
Rationale: This ensures that at any given second, the concentration of the unstable boronate anion
is minimal, forcing it to react with the Pd catalyst immediately rather than floating around and hydrolyzing [5].
Frequently Asked Questions (FAQ)
Q: Can I use ethanolamine to stabilize my boronic acid? A: Yes. Diethanolamine (DEA) forms highly crystalline, air-stable "DABO" salts. However, unlike MIDA, these hydrolyze very rapidly in water. They are excellent for storage but do not provide the "slow release" kinetic protection during the reaction itself unless you use anhydrous conditions [6].
Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the catalyst has crashed out. This often happens if the oxidative addition is slow or if the boronic acid decomposes, leaving the Pd(II) with no partner to transmetallate with.
-
Fix: Add additional ligand (increase Ligand:Pd ratio to 2:1 or 4:1) or switch to a precatalyst like XPhos Pd G4.
Q: I see a phenol (Ar-OH) byproduct. Is this hydrolysis? A: No, this is oxidation. Hydrolysis (protodeboronation) gives Ar-H. Phenols arise from reaction with Hydrogen Peroxide (often found in old THF or ethers) or dissolved Oxygen.
-
Fix: Test your THF for peroxides. Use fresh solvent. Degas thoroughly.
References
-
Lloyd-Jones, G. C., et al. (2016).[6] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4] Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Burke, M. D., et al. (2016).[6] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[6][7][8][9] Nature Chemistry, 8, 1067–1075.[6] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates as a General Platform for Building-Block-Based Synthesis.[6][10][7][8] Journal of the American Chemical Society, 132(34), 12084–12096. Link
-
Molander, G. A., & Ellis, N. (2007).[11] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[12] Accounts of Chemical Research, 40(4), 275–286.[11] Link
-
Reilly, M. K., & Rychnovsky, S. D. (2011). Masking Boronic Acids for Suzuki Coupling. Journal of the American Chemical Society, 133(10), 3232-3235. Link
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 12. mdpi.com [mdpi.com]
troubleshooting homocoupling in boronic acid reactions
Ticket ID: #SM-HC-001 Topic: Troubleshooting Homocoupling in Boronic Acid Reactions (Suzuki-Miyaura) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Workflow: Is it really Homocoupling?
Before modifying your reaction parameters, we must confirm the identity of the byproduct. Many researchers confuse Homocoupling (oxidative dimerization) with Protodeboronation (hydrolysis) or Dehalogenation (reduction of the electrophile).
Use the following logic tree to diagnose your crude mixture via LCMS/GCMS.
Figure 1: Diagnostic logic for identifying Suzuki-Miyaura byproducts.
Technical Deep Dive & Troubleshooting
If you have confirmed Homocoupling (
Issue 1: The Oxygen Factor (Oxidative Homocoupling)
The Mechanism:
The most common cause of homocoupling is dissolved oxygen. In the presence of
The Fix: Rigorous Deoxygenation Standard "sparging" (bubbling gas) is often insufficient for sensitive reactions.
-
Protocol: Switch to the Freeze-Pump-Thaw method (detailed in Section 3).
-
Why: This removes solvated oxygen that is trapped in the solvent lattice, which sparging can miss.
Issue 2: Kinetic Imbalance (Concentration Effects)
The Mechanism:
Homocoupling is bimolecular with respect to the boronic acid (Rate
-
If
is high, the probability of two boronate species interacting with the catalyst simultaneously increases exponentially.
The Fix: Slow Addition (Syringe Pump)
-
Protocol: Do not dump all reagents in at
. Add the boronic acid solution dropwise over the course of the reaction (e.g., 1–2 hours) using a syringe pump. -
Result: This keeps the instantaneous concentration of boronic acid low, kinetically favoring the cross-coupling pathway.[1]
Issue 3: Catalyst Activation (The Pd(II) Problem)
The Mechanism:
If you use a Pd(II) precatalyst (e.g.,
-
In the absence of other reductants, the boronic acid itself acts as the sacrificial reductant , producing homocoupled dimer in a stoichiometric quantity relative to the catalyst load before the reaction even starts.
The Fix:
-
Switch to Pd(0): Use
or to bypass the reduction step. -
Add a Reductant: If you must use Pd(II), add a mild reducing agent like Potassium Formate (HCOOK) or use an alcohol solvent which can serve as a reductant.
Issue 4: Ligand Selection
The Insight: Sterically bulky, electron-rich phosphine ligands facilitate the reductive elimination of the cross-product and prevent the coordination of a second boronate nucleophile.
| Ligand Class | Propensity for Homocoupling | Recommendation |
| Triphenylphosphine ( | High | Avoid in difficult cases; easily oxidized. |
| Bidentate ( | Moderate | Good general purpose, but can still allow dimerization. |
| Buchwald ( | Low | Preferred. Bulky biaryl structure creates a "pocket" that discourages homocoupling. |
| NHC (Carbenes) | Low | Excellent for difficult substrates; high stability. |
Experimental Protocols
Protocol A: Freeze-Pump-Thaw (The Gold Standard for Deoxygenation)
Use this when sparging fails.
-
Setup: Place your solvent or reaction mixture (minus catalyst if possible) in a Schlenk flask or heavy-walled pressure tube.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the contents are completely solid. -
Pump: Open the flask to high vacuum (0.1–0.5 mmHg) for 5–10 minutes. (The solvent cannot evaporate because it is frozen).
-
Thaw: Close the flask (isolate from vacuum). Remove from
and thaw in a warm water bath. Gas bubbles will evolve from the liquid. -
Repeat: Perform this cycle 3 times .
Protocol B: Syringe Pump Addition (Kinetic Control)
Use this to favor Cross-Coupling over Homocoupling.
-
Reaction Vessel: Charge flask with Aryl Halide (
equiv), Catalyst ( mol%), and Base ( equiv) in 50% of the total solvent volume. Heat to reaction temperature. -
Syringe: Dissolve Boronic Acid (
equiv) in the remaining 50% of the solvent. -
Addition: Set syringe pump to add the boronic acid solution at a rate of 1 column volume per hour (e.g., if adding 5 mL, set rate to 5 mL/hr).
-
Completion: After addition is complete, stir for an additional 30–60 minutes.
Mechanism Visualization
The following diagram illustrates the competition between the productive Cross-Coupling cycle and the parasitic Homocoupling pathway.
Figure 2: Competing catalytic cycles. The Red path represents the oxygen-mediated homocoupling defect.
References
-
Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Amatore, C. et al. (2011). Role of Oxygen in the Homocoupling of Boronic Acids. Chemistry – A European Journal.[5] [Link]
-
Weber, S. et al. (2019). Palladium-Catalyzed Oxidative Homocoupling of Boronic Acids. Organic Process Research & Development. [Link]
Sources
Technical Support Center: Activation Strategies for Less Reactive Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the activation of less reactive boronic acids in cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
Understanding Boronic Acid Reactivity: The "Why" Behind the Challenge
Before delving into specific activation methods, it's crucial to understand the factors governing boronic acid reactivity. The efficiency of the transmetalation step in Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is highly dependent on the electronic and steric properties of the boronic acid.[1][2][3]
FAQ: Why is my boronic acid unreactive?
Less reactive boronic acids typically fall into two categories:
-
Electron-Deficient Boronic Acids: The presence of electron-withdrawing groups on the aryl ring (e.g., -NO₂, -CF₃, -CN) decreases the nucleophilicity of the organic group attached to boron. This deceleration of the transmetalation step is a common reason for low reaction yields.[4]
-
Sterically Hindered Boronic Acids: Bulky substituents near the boronic acid moiety (ortho-substituents) can physically obstruct the approach of the palladium complex, thereby impeding the transmetalation process.[5][6]
The inherent Lewis acidity of the boron atom plays a pivotal role. For transmetalation to occur efficiently, the boronic acid must be activated to form a more nucleophilic "ate" complex.[1][7][8] This is typically achieved through the action of a base.
Troubleshooting Guide: Activating Less Reactive Boronic Acids
This section provides a series of question-and-answer-based troubleshooting guides for common issues encountered with unreactive boronic acids.
Scenario 1: Low to No Product Formation with an Electron-Deficient Aryl Boronic Acid
Question: I am attempting a Suzuki-Miyaura coupling with 4-nitrophenylboronic acid and an aryl bromide, but I'm only recovering starting materials or observing significant protodeboronation. What can I do?
Answer: This is a classic case of an electronically deactivated boronic acid. The key is to enhance the formation and reactivity of the boronate "ate" complex.
Core Strategy: Base Selection and Activation
The choice of base is critical for activating the boronic acid.[1] A stronger base can more effectively generate the anionic boronate species, which is the active nucleophile in the transmetalation step.[7]
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more effective base such as K₃PO₄, Cs₂CO₃, or KF.[5] These bases can more readily facilitate the formation of the reactive boronate.
-
Optimize Solvent System: The solubility of the base is crucial. Often, adding a small amount of water to organic solvents like THF or dioxane can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[2][5] However, be mindful that excess water can promote protodeboronation.
-
Consider Anhydrous Conditions with Soluble Bases: In some cases, particularly with sensitive substrates, anhydrous conditions are preferable. In such scenarios, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases can be effective.
Experimental Protocol: Activation of 4-Nitrophenylboronic Acid
This protocol provides a starting point for optimizing the coupling of an electron-deficient boronic acid.
| Component | Amount | Role |
| Aryl Bromide | 1.0 mmol | Electrophile |
| 4-Nitrophenylboronic Acid | 1.2 - 1.5 mmol | Nucleophile |
| Pd(OAc)₂ | 2 mol% | Catalyst Precursor |
| SPhos | 4 mol% | Ligand |
| K₃PO₄ (finely powdered) | 2.0 - 3.0 mmol | Base |
| Dioxane/H₂O | 10:1 (v/v) | Solvent |
| Temperature | 80-100 °C | |
| Atmosphere | Inert (N₂ or Ar) |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 4-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.
-
Degas the solvent mixture (Dioxane/H₂O) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Reaction Failure with a Sterically Hindered Boronic Acid
Question: My Suzuki-Miyaura coupling between 2,6-dimethylphenylboronic acid and an aryl chloride is not proceeding. What adjustments should I make?
Answer: Steric hindrance around the boronic acid is a significant barrier. To overcome this, you need to employ a catalytic system that can accommodate bulky substrates.
Core Strategy: Ligand Selection
The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary.[3][5]
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: Switch from standard ligands like PPh₃ to more sterically demanding and electron-rich ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices for these challenging couplings.[5] Trialkylphosphines like P(t-Bu)₃ can also be highly effective.
-
Increase Catalyst and Ligand Loading: For particularly difficult couplings, increasing the catalyst and ligand loading (e.g., to 5 mol% Pd) may be necessary to achieve a reasonable reaction rate.
-
Elevate the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.[5] Solvents with higher boiling points like toluene or xylene may be required.
Scenario 3: Boronic Acid Decomposition
Question: I'm observing significant decomposition of my boronic acid, leading to low yields and the formation of homocoupled byproducts. How can I prevent this?
Answer: Boronic acid decomposition, often through protodeboronation or oxidation, is a common side reaction, especially under harsh basic conditions or in the presence of oxygen.[2]
Core Strategy: Milder Reaction Conditions and Alternative Boron Reagents
Troubleshooting Steps:
-
Use Milder Bases: If harsh bases are causing decomposition, switch to milder alternatives like KF or CsF.[1][5] These fluoride bases can activate the boronic acid without promoting extensive decomposition.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can lead to oxidative homocoupling of the boronic acid.[2]
-
Consider Alternative Boron Reagents: If the boronic acid is inherently unstable, consider using more robust alternatives.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are air- and moisture-stable and can be used directly in Suzuki-Miyaura couplings. They act as a "protected" form of the boronic acid.
-
Boronate Esters (e.g., Pinacol Esters): Boronate esters are generally more stable than their corresponding boronic acids and are compatible with a wide range of reaction conditions.[7][9][10] They can be purified by chromatography, which is often difficult with boronic acids.[11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in iterative cross-coupling reactions.[8][10]
-
Workflow for Choosing the Right Boron Reagent
Caption: Decision tree for selecting an appropriate boron reagent.
Advanced Activation Methods
For particularly challenging substrates, more advanced activation techniques may be necessary.
Lewis Base Catalysis
Question: I've tried various bases and ligands with my unreactive boronic ester, but the reaction is still sluggish. Are there other catalytic approaches?
Answer: Yes, Lewis base catalysis can be a powerful strategy. Neutral Lewis bases like quinuclidine or 4-dimethylaminopyridine (DMAP) can form a redox-active complex with boronic acids or their trimeric boroxine form.[12][13] This complex is more susceptible to single-electron oxidation, facilitating radical generation for alternative coupling pathways.[12][14]
Photoredox Catalysis
Recent advancements have shown that dual catalytic systems employing a photoredox catalyst in conjunction with a Lewis base can generate carbon radicals from a wide array of boronic acids and esters under mild conditions.[12][13][14] This approach can be particularly effective for forming C-C bonds with electron-deficient olefins.
Frequently Asked Questions (FAQs)
Q1: Can I use a boronic ester directly in a Suzuki-Miyaura coupling?
A1: Yes, boronate esters, especially pinacol esters, are commonly used directly in Suzuki-Miyaura couplings.[11] They are often more stable and easier to handle than the corresponding boronic acids.[7] However, they are generally less reactive than boronic acids, so reaction conditions may need to be adjusted accordingly.[7][15]
Q2: What is the role of water in a Suzuki-Miyaura reaction?
A2: Water can play a dual role. It can help dissolve the inorganic base, which is often necessary for the activation of the boronic acid.[2] However, an excess of water can lead to competitive protodeboronation of the boronic acid, reducing the yield of the desired product. The optimal amount of water is substrate-dependent and often needs to be determined empirically.
Q3: My reaction is giving a lot of homocoupling product (biaryl from the boronic acid). What causes this?
A3: Homocoupling of boronic acids is often a result of oxidation.[2] This can be caused by the presence of oxygen in the reaction mixture or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2] To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Q4: Are there alternatives to palladium catalysts for these couplings?
A4: Yes, nickel-based catalysts have emerged as a powerful alternative, particularly for activating more challenging substrates like aryl ethers and fluorides.[3] Recent research has also explored photocatalyzed Suzuki-Miyaura reactions that can proceed without an exogenous activator.[16]
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic Acid Catalysis: A Mild Approach to Hydroxyl Group Activation for Carbon-Carbon and Carbon-Nitrogen Bond Formation. MSpace. [Link]
-
A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition. [Link]
-
REVIEW Uncovering the potential of boronic acid and derivatives as radical source in photo(electro)chemical reactions. Lirias. [Link]
-
Boronic acid catalysis. Chemical Society Reviews. [Link]
-
Boronic acid catalysis. Chemical Society Reviews. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Maastricht University. [Link]
-
Boronic Acid Catalysis for Diol Activation under Lewis Base Promotion: Site-Selective Propargylation of Carbohydrates. ACS Publications. [Link]
-
Unlocking the Accessibility of Alkyl Radicals from Boronic Acids through Hydrogen-bond Assisted Organophotoredox Activation. ChemRxiv. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
Lewis base‐catalyzed activation of boronic acids and boronic esters and application in a Giese‐type addition reaction. ResearchGate. [Link]
-
Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. ResearchGate. [Link]
-
Emergent Organoboron Acid Catalysts. PMC. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]
-
Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Publications. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. [Link]
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Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
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- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 16. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing (4-Morpholinofuran-2-yl)boronic acid with other heterocyclic boronic acids
Executive Summary
(4-Morpholinofuran-2-yl)boronic acid represents a class of "High-Risk, High-Reward" heterocyclic building blocks. While the morpholine moiety improves solubility and introduces a critical pharmacophore for kinase inhibition, its electron-donating nature—combined with the inherent lability of the furan ring—renders this molecule exceptionally unstable compared to standard aryl boronic acids.
This guide analyzes the stability profile of (4-Morpholinofuran-2-yl)boronic acid against common alternatives (Phenyl, Thiophene, Benzofuran) and provides an optimized protocol to mitigate its primary failure mode: rapid protodeboronation .
Comparative Stability Analysis
The stability of heteroaryl boronic acids is dictated by the rate of protodeboronation (C-B bond cleavage). This reaction is accelerated by two factors present in this molecule:
-
Electron-Rich Ring: Furan has lower resonance energy than benzene or thiophene, making the C2 position highly nucleophilic.
-
Substituent Effect: The morpholine group (position 4) is a strong electron donor. Through resonance, it increases electron density at the C2 (ipso) position, significantly lowering the activation energy for protonation and subsequent deboronation.
Table 1: Stability & Reactivity Matrix
| Feature | (4-Morpholinofuran-2-yl)boronic Acid | Thiophene-2-ylboronic Acid | Phenylboronic Acid | 2-Benzofuranylboronic Acid |
| Stability Class | Critical (High Instability) | Moderate | High (Benchmark) | High |
| Primary Failure | Rapid Protodeboronation | Slow Protodeboronation | Oxidation / Homocoupling | Minimal |
| Aq.[1] Base Half-life | < 1 hour (pH > 10) | ~6-12 hours | Days/Weeks | > 24 hours |
| Electronic State | Electron-Rich (Activated) | Electron-Rich | Neutral | Stabilized (Fused Ring) |
| Rec. Base | K₃PO₄ or NaHCO₃ (Mild) | Na₂CO₃ | K₂CO₃ / NaOH | K₂CO₃ |
| Rec. Ligand | XPhos, SPhos (Fast coupling) | PPh₃, dppf | Standard phosphines | Standard phosphines |
Mechanistic Insight: Why It Fails
The decomposition of (4-Morpholinofuran-2-yl)boronic acid is not random; it follows a specific mechanistic pathway driven by its electronic structure.
Diagram 1: Protodeboronation Mechanism
The following diagram illustrates how the morpholine substituent accelerates the destruction of the C-B bond.
Caption: The morpholine nitrogen donates electron density into the furan ring, stabilizing the transition state for protonation at the C2 position, leading to rapid loss of the boron group.
Optimized Experimental Protocol
To couple (4-Morpholinofuran-2-yl)boronic acid successfully, you must outcompete the decomposition rate. Standard Suzuki conditions (aqueous Na₂CO₃, 80°C) will result in low yields (<20%).
Strategy: Use a "Low-Water / High-Activity" system.
Protocol: Rapid Coupling with Labile Furan Boronic Acids
Reagents:
-
Halide: 1.0 equiv (Aryl Bromide/Iodide preferred over Chloride).
-
Boronic Acid: 1.5 - 2.0 equiv (Excess required due to partial decomposition).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-118 (dtbpf) .
-
Reasoning: Buchwald ligands (XPhos) facilitate extremely rapid oxidative addition and reductive elimination, completing the cycle before the boronic acid decomposes [1].
-
-
Base: K₃PO₄ (3.0 equiv).
-
Reasoning: Phosphate is milder than carbonate and buffers the pH, reducing the concentration of the reactive boronate anion species [2].
-
-
Solvent: 1,4-Dioxane / Water (10:1 ratio).
-
Reasoning: Minimizing water concentration slows the hydrolytic deboronation pathway.
-
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the Aryl Halide, Pd source, Ligand, and Base. Seal and purge with Argon/Nitrogen for 5 minutes. Do not add the boronic acid yet.
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Activation: Stir at room temperature for 2 minutes to allow ligand complexation.
-
Boronic Acid Addition: Remove the septum briefly under positive inert gas flow and add the (4-Morpholinofuran-2-yl)boronic acid as a solid last.
-
Critical: Adding it last prevents it from sitting in basic solution before the catalyst is ready.
-
-
Reaction: Heat rapidly to 60°C (avoid >80°C). Monitor by LCMS every 30 minutes. Reaction should be complete within 1-2 hours.
-
Workup: Cool immediately. Filter through Celite. Do not perform an acidic wash (morpholine is basic and will salt out).
Decision Framework: When to Switch Reagents?
If the free boronic acid fails despite the optimized protocol, use this decision tree to select a protected derivative.
Diagram 2: Reagent Selection Strategy
Caption: Workflow for handling unstable furan boronic acids. If optimized catalysis fails, protected forms (MIDA/Trifluoroborates) are mandatory.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2009). In Situ Generation of Anhydrous, Base-Free Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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A Comparative Guide to Analytical Techniques for Characterizing (4-Morpholinofuran-2-yl)boronic Acid Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heterocyclic boronic acids are indispensable building blocks. Among these, (4-Morpholinofuran-2-yl)boronic acid holds significant promise due to the combined functionalities of the furan core, the morpholine substituent, and the reactive boronic acid moiety. The precise characterization of this compound and its derivatives is paramount to ensure the integrity of subsequent synthetic transformations and the quality of final drug candidates. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of (4-Morpholinofuran-2-yl)boronic acid products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of (4-Morpholinofuran-2-yl)boronic acid. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy is instrumental for identifying the protons on the furan and morpholine rings. The chemical shifts and coupling constants of the furan protons provide definitive information about the substitution pattern. The protons of the morpholine ring typically appear as distinct multiplets, confirming its presence.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing the number of unique carbon environments, which is crucial for confirming the carbon skeleton of the molecule.[1]
¹¹B NMR Spectroscopy is a specialized but highly informative technique for characterizing boronic acids.[2][3] The chemical shift of the boron atom provides direct evidence of the sp² hybridization state of the boronic acid and can be used to study its interactions and pKa.[2][3] The typical chemical shift for a tricoordinate boronic acid is around 30 ppm.[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the (4-Morpholinofuran-2-yl)boronic acid product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard single-pulse experiment.
-
¹³C NMR: Utilize a proton-decoupled pulse program to obtain a spectrum with singlet peaks for each unique carbon.
-
¹¹B NMR: Use a specific boron probe or a broadband probe tuned to the ¹¹B frequency.
-
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integrals. Use 2D NMR data to establish correlations between protons and carbons to confirm the complete molecular structure.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[5] For (4-Morpholinofuran-2-yl)boronic acid, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule.[6][7]
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information that can be used to confirm the connectivity of the morpholine and furan moieties.[7]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
MS Analysis:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Test both positive and negative ion modes to determine the optimal ionization efficiency.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern from MS/MS experiments to corroborate the proposed structure.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the most widely used technique for determining the purity of organic compounds.[8] For (4-Morpholinofuran-2-yl)boronic acid, a reversed-phase HPLC method is typically employed to separate the main component from any impurities.[8]
The choice of column and mobile phase is critical for achieving good separation. A C18 column is a common starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic acid or trifluoroacetic acid.[9] Detection is typically performed using a UV detector.
For enhanced selectivity and sensitivity, especially for trace-level impurities, HPLC can be coupled with a mass spectrometer (LC-MS).[6] This allows for the identification of impurities based on their mass-to-charge ratio.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. The purity is calculated based on the relative peak areas.
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[1] This technique can definitively confirm the connectivity of the atoms and the stereochemistry of the molecule. For novel (4-Morpholinofuran-2-yl)boronic acid derivatives, obtaining a crystal structure is the ultimate proof of its structure.[10][11][12]
The process involves growing a suitable single crystal of the compound, which can be challenging. Once a crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is used to solve the crystal structure.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atomic connectivity, chemical environment. | Unambiguous structure elucidation, non-destructive. | Requires a relatively large amount of sample (mg), can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity (ng to pg), fast analysis. | Provides limited information on stereochemistry, destructive. |
| HPLC | Purity, identification and quantification of impurities. | Robust, reproducible, high resolving power. | May require method development, some compounds may not have a chromophore for UV detection. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | Definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a (4-Morpholinofuran-2-yl)boronic acid product.
Caption: A logical workflow for the characterization of (4-Morpholinofuran-2-yl)boronic acid.
Conclusion
A multi-technique approach is essential for the comprehensive characterization of (4-Morpholinofuran-2-yl)boronic acid products. NMR spectroscopy provides the foundational structural information, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is indispensable for assessing purity and identifying impurities. For novel derivatives, X-ray crystallography offers the ultimate structural confirmation. By judiciously applying these techniques, researchers can ensure the quality and integrity of their synthetic intermediates and final products, which is a critical step in the drug discovery and development pipeline.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scitechnol.
- Analysis of Boronic Acids Without Chemical Derivatisation.
- ¹⁷O NMR studies of boronic acids and their deriv
- ¹¹B NMR Chemical Shifts. SDSU Chemistry.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed.
- Comparative Guide to the Structural Validation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Focus on X-ray Crystallography an. Benchchem.
- Chemical structures of various morpholine containing natural and synthetic compounds.
- A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. Oriental Journal of Chemistry.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- 5-Formyl-2-furanboronic acid at 100 K.
- Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatiz
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k).
- Furan-3-boronic acid. PubChem.
- Furan-3-boronic acid, 97% 1 g. Thermo Scientific Chemicals.
- 2-Furanylboronic acid. Sigma-Aldrich.
- 3-Furanylboronic acid. Sigma-Aldrich.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Modern Analytical Technique for Characteriz
- A Comparative Guide to Analytical Methods for the Characterization of Methylboronic Acid Deriv
- A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products. Benchchem.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
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- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
A Comparative Guide to the Reactivity of Furan Boronic Acids in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand as a cornerstone for the construction of carbon-carbon bonds. These reactions are integral to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. Within the diverse toolkit of nucleophilic partners for these transformations, heteroaryl boronic acids are of paramount importance, with furan-containing structures being a common motif in biologically active compounds. However, not all furan boronic acids exhibit the same reactivity and stability, a critical consideration for any synthetic chemist.
This guide provides an in-depth, data-driven comparison of the reactivity of furan boronic acids in palladium-catalyzed reactions, with a focus on the widely used Suzuki-Miyaura coupling. We will explore the subtle yet significant differences between furan-2-boronic acid and furan-3-boronic acid, and benchmark their performance against other common heteroaryl boronic acids and the archetypal phenylboronic acid. This analysis is grounded in experimental data to provide a clear, objective resource for optimizing synthetic strategies.
The Dichotomy of Furan Boronic Acids: A Tale of Two Isomers
The position of the boronic acid group on the furan ring profoundly influences its electronic properties, stability, and, consequently, its reactivity in palladium-catalyzed coupling reactions. Furan-2-boronic acid and furan-3-boronic acid, while structurally similar, exhibit distinct behaviors that can dictate the success or failure of a synthetic step.
At the heart of this difference lies the inherent electronic nature of the furan ring and the susceptibility of the carbon-boron bond to cleavage, a process known as protodeborylation. This undesired side reaction, where a proton replaces the boronic acid group, is a major pathway for reagent decomposition and yield reduction in Suzuki-Miyaura couplings.[1]
Furan-2-boronic acid is notoriously more prone to protodeborylation than its 3-substituted counterpart.[2] This heightened instability is attributed to the greater electron density at the C2 position of the furan ring, which facilitates electrophilic attack by a proton. This inherent instability often necessitates the use of milder reaction conditions, specialized catalyst systems, or the use of more stable derivatives to achieve high coupling yields.
In contrast, furan-3-boronic acid generally displays greater stability and, in many cases, provides higher yields in Suzuki-Miyaura reactions under standard conditions. This enhanced stability makes it a more reliable coupling partner, particularly in complex syntheses where robust and reproducible reaction outcomes are paramount.
To illustrate this disparity, consider the comparative yields of Suzuki-Miyaura couplings of benzo[b]furan-2-boronic acid and furan-3-boronic acid with 2-chloro-4,6-dimethoxypyrimidine. While not a direct comparison of the two furan isomers, the data suggests that the 3-substituted furan boronic acid can provide high yields.[3]
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a clear and objective comparison, we have compiled experimental data from the literature that directly compares the performance of furan boronic acids against other common boronic acids in Suzuki-Miyaura reactions.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with 2-chloro-4,6-dimethoxypyrimidine
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzo[b]furan-2-boronic acid | Allylpalladium(II) chloride dimer / XPhos | K₂CO₃ | THF/MeOH | 25 | 1 | 95 | [4] |
| Furan-3-boronic acid | Allylpalladium(II) chloride dimer / XPhos | K₂CO₃ | THF/MeOH | 25 | 1 | 98 | [4] |
This data highlights the high reactivity of furan-3-boronic acid under mild conditions.
Table 2: Comparative Yields of Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Various Boronic Acids
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Furan-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 24 | 75 | [5][6] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 24 | 60 | [5][6] |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 24 | 55 | [5][6] |
This dataset showcases the successful application of furan-2-boronic acid in a challenging coupling reaction, outperforming both thiophene-2-boronic acid and phenylboronic acid under these specific conditions.
The Underlying Science: Understanding Reactivity and Instability
The observed differences in reactivity can be rationalized by considering the electronic and steric factors at play, as well as the mechanism of the Suzuki-Miyaura coupling.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
